Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

BenchChem offers high-quality Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKWXGXINLTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Focusing on Synthesis Details

I've initiated the data gathering stage, starting with Google searches. My focus is laser-sharp on established synthetic routes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. I'm diligently compiling information on reaction mechanisms, protocols, and compound characterization, hoping to uncover robust synthesis pathways.

Planning the Technical Guide

I'm now diving into the next phase: planning the structure of the technical guide. My goal is to craft a logical flow, starting with the molecule's significance, diving into the synthetic strategy rationale, and providing a detailed experimental protocol. I'm focusing on explanations, incorporating reaction mechanisms, potential pitfalls, and supporting every claim with solid citations. A DOT graph visualization and data summary tables are on the agenda.

Developing Comprehensive Research Strategy

I'm now starting a more targeted search phase, prioritizing established synthetic routes and characterization details for the target molecule. I aim to build the technical guide with a solid foundation from authoritative sources like peer-reviewed journals and chemical databases. I'm focusing on creating a complete visual representation of the synthetic pathway with a DOT graph. I will also incorporate tables with data summaries.

Outlining Synthesis Strategies

I'm currently focused on the best approach for detailing the synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. My initial thought is to structure the guide with a clear introduction to the target molecule, before diving into potential synthetic routes. The emphasis will be on providing a robust, detailed technical guide.

Expanding Retrosynthetic Routes

I've been further refining my retrosynthetic analysis. The initial plan focused on esterification and N-methylation, but I'm now exploring alternative disconnections. Considering the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, I'm analyzing possibilities beyond direct synthesis of the acid itself. This involves identifying potential commercially available starting materials and more complex multi-step syntheses. My focus remains on efficiency and highlighting critical steps.

Prioritizing Reaction Conditions

I'm now focusing on controlling the regioselectivity of the N-methylation step. I'm exploring various reaction conditions that favor N-alkylation over O-alkylation. Currently, I'm examining the impact of base strength, solvent polarity, and temperature on the product ratio, drawing upon literature precedents for related 2-pyridone alkylations. My goal is to recommend a practical and selective synthetic procedure.

Analyzing Esterification Methods

I'm now diving into the esterification of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. I'm focusing on the practical considerations of choosing between Fischer esterification and using activating agents. While Fischer esterification is straightforward, I'm analyzing the potential for side reactions and the benefits of using coupling reagents to achieve a good yield. Detailed protocols are under consideration.

Revising Protocol Detail

I'm now deep-diving into the experimental specifics for the N-alkylation route. Selecting the best base and solvent combination remains critical. I'm focusing on providing clear, step-by-step instructions with yields and observations. Considering practical considerations such as scale-up and purification strategies is paramount.

Developing Regioselective Synthesis

I'm now focusing on optimizing the N-methylation step of Pathway 1. Selecting the optimal base and solvent system for regiocontrol is a high priority. Detailed experimental protocols, along with safety precautions, are being prepared. Practical considerations such as scalability and purification strategies are under review to ensure a robust procedure.

\n\n My thinking now centers on the step-by-step synthesis using Pathway 1. I'm prioritizing safety and reaction optimization. Specifics of the procedure are being detailed, including molar equivalents, temperatures, and work-up instructions. Monitoring the reaction progress using TLC is also being planned. The choice of base and alkylating agent is critical. I am considering variations of reaction conditions to maximize yield.

Developing Protocol Specifics

I'm presently focusing on the nuances of the N-alkylation step within Pathway 1. Selecting the best base and aprotic solvent for efficient regiocontrol is my primary focus, followed by precise experimental procedures. Anticipating yields and detailing necessary purification methods, along with ensuring safety precautions, remains a priority to ensure a reliable and scalable procedure.

Optimizing Reaction Selectivity

I'm now zeroing in on selecting the best combination of base and solvent system within Pathway 1 to ensure N-alkylation over O-alkylation. I am researching various examples and experimental details, with emphasis on clear, step-by-step instructions with yields and safety measures. Furthermore, scalability and purification strategies are being explored.

Physicochemical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 67367-27-5) is a heterocyclic compound belonging to the 2-pyridone class of molecules.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2] As a functionalized building block, this specific ester provides a valuable starting point for the synthesis of more complex molecular architectures. Its utility as a pharmaceutical intermediate and research chemical necessitates a thorough understanding of its fundamental physicochemical properties.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of these properties. It moves beyond a simple data sheet to explain the structural basis for the observed characteristics and outlines the standard experimental protocols for their validation. The aim is to equip researchers, particularly those in drug discovery and process development, with the foundational knowledge required to effectively handle, analyze, and modify this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the bedrock of all subsequent chemical investigation.

Nomenclature and Identifiers

Correctly identifying the compound through its various standard identifiers is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [1] |

| CAS Number | 67367-27-5 | [1] |

| PubChem CID | 819366 | [1] |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| SMILES | COC(=O)c1c(=O)n(C)ccc1 | [1] |

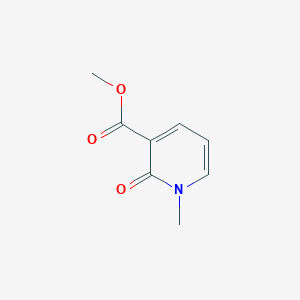

Molecular Structure

The structure features a dihydropyridine ring with a methyl group on the nitrogen (N1), an oxo group at the C2 position, and a methyl carboxylate group at the C3 position.

Figure 1: 2D structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Key Structural Features

The molecule's properties are a direct consequence of its functional groups and their arrangement:

-

Lactam System: The N-substituted 2-pyridone core is a cyclic amide, or lactam. This system is planar and possesses aromatic character, which contributes to the molecule's stability.

-

Ester Group: The methyl carboxylate at C3 is a key site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

-

Conjugated System: The double bonds within the ring are conjugated with both the lactam and ester carbonyl groups. This extended π-system influences the molecule's spectroscopic properties (UV-Vis, NMR) and its reactivity.

Core Physicochemical Properties

These properties dictate the compound's behavior in physical and biological systems, influencing everything from reaction conditions to formulation.

Physical State and Appearance

Based on related structures, such as 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid which is a solid, the title compound is expected to be a solid at standard temperature and pressure.[3] Its color can range from white to off-white or pale yellow, depending on purity.

Thermal and Molecular Data

| Property | Value | Notes |

| Molecular Weight | 167.16 g/mol | Calculated from formula C₈H₉NO₃ |

| Melting Point | ~128-130 °C (estimated) | Estimated based on similar 2-pyridone structures.[4] The related 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid melts at 247 °C, indicating strong intermolecular forces in the acid form. |

| Boiling Point | Not Applicable | Compound is expected to decompose at high temperatures before boiling under atmospheric pressure. |

| pKa (Conjugate Acid) | ~0.32 | This value, from the parent 1-methyl-2-pyridone, refers to the pKa of the protonated lactam oxygen.[5] It indicates the compound is a very weak base. |

Solubility Profile

The solubility is dictated by the balance of polar functional groups and the nonpolar hydrocarbon backbone.

-

Polar Solvents: Expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. The lactam and ester groups can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Poor solubility is expected in nonpolar solvents like hexanes and diethyl ether.

-

Aqueous Solvents: Limited solubility in water. While it has polar groups, the absence of a hydrogen bond-donating group (like the N-H in an unsubstituted pyridone) and the presence of two methyl groups reduce its hydrophilicity.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ring Protons: Three signals in the aromatic region (approx. 6.0-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns from coupling with adjacent protons.

-

N-Methyl Group: A sharp singlet at approximately 3.5-4.0 ppm.

-

Ester Methyl Group: A sharp singlet at approximately 3.8-4.2 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region (approx. 160-170 ppm) for the ester and lactam carbonyls.

-

Ring Carbons: Signals for the sp² hybridized carbons of the pyridone ring.

-

Methyl Carbons: Two signals in the upfield region for the N-CH₃ and O-CH₃ carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Ester C=O Stretch | ~1720 - 1740 | Typical for α,β-unsaturated esters. |

| Lactam C=O Stretch | ~1650 - 1680 | Characteristic for 2-pyridone ring systems. |

| C=C Ring Stretch | ~1580 - 1620 | Indicates the aromatic-like nature of the ring. |

| C-O Stretch | ~1200 - 1300 | Associated with the ester C-O bond. |

| C-H Stretch (sp³) | ~2950 - 3000 | From the two methyl groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion: In positive-ion electrospray ionization (ESI-MS), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 168. This is a common observation for pyridine-carboxylate derivatives.[6]

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 108.

Experimental Protocols for Property Determination

The trustworthiness of any technical data relies on robust and reproducible experimental methods.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol: Qualitative Solubility Assessment

Causality: This protocol establishes a practical understanding of which solvents are suitable for reactions, purification, and analysis (e.g., preparing samples for NMR or HPLC).

-

Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, chloroform, hexanes).

-

Addition: Add approximately 10 mg of the compound to each test tube.

-

Observation (Initial): Observe if the compound dissolves immediately at room temperature.

-

Agitation: If not fully dissolved, vortex or shake the tube vigorously for 30 seconds. Observe again.

-

Heating: If still not dissolved, gently warm the tube in a water bath (do not boil). Observe if solubility increases with temperature.

-

Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble," or "insoluble" for each solvent.

Workflow: Spectroscopic Analysis

The following diagram illustrates a standard, self-validating workflow for obtaining a complete spectroscopic profile of a purified sample.

Caption: Standard workflow for comprehensive spectroscopic characterization.

Synthesis and Purity Considerations

Typical Synthetic Route

A common and logical route to this compound involves the N-methylation of the corresponding pyridone precursor. This highlights the importance of controlling reaction stoichiometry to avoid side reactions.

Caption: A representative synthetic pathway via N-methylation.

Causality of Protocol Choice: The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is standard for such alkylations.[4] This system is effective at deprotonating the pyridone nitrogen without causing hydrolysis of the ester group, which could occur with stronger, more nucleophilic bases in aqueous conditions.

Common Impurities and Purification Methods

-

Starting Material: Incomplete reaction will leave residual N-H precursor.

-

O-Alkylation Product: A potential side-product is the isomeric methyl 2-methoxy-1-methylpyridine-3-carboxylate, although N-alkylation is generally favored for 2-pyridones.

-

Purification: The crude product is typically purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel, eluting with a solvent gradient (e.g., hexanes/ethyl acetate).

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a structurally well-defined compound with physicochemical properties governed by its conjugated lactam-ester system. Its character as a moderately polar, weakly basic solid makes it amenable to standard organic synthesis and purification techniques. The predictive spectroscopic data and established analytical workflows presented in this guide provide a robust framework for its confident identification and use in research and development settings. A thorough understanding of these core properties is the first and most critical step toward its successful application in the synthesis of novel chemical entities.

References

-

Takiguchi, H., Ohmori, K., & Suzuki, K. (2011). Concise Synthesis of Riccardin C, Macrocyclic Bisbibenzyl Natural Product. Chemistry Letters, 40(10), 1069-1071. [Link]

-

Tamehiro, N., et al. (2009). Synthesis of riccardin C and its seven analogues. Part 1: The role of their phenolic hydroxy groups as LXRalpha agonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 738-41. [Link]

-

Takiguchi, H., Ohmori, K., & Suzuki, K. (2011). Concise Synthesis of Riccardin C, Macrocyclic Bisbibenzyl Natural Product. Chemistry Letters. [Link]

-

Request PDF. (n.d.). Riccardin C, a bisbibenzyl compound from Primula macrocalyx. Retrieved from [Link]

-

Request PDF. (n.d.). Total synthesis of riccardin C and (±)-cavicularin via Pd-catalyzed Ar–Ar cross couplings. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

-

Al-Qaisi, J. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4471. [Link]

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

Aksenov, N. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

-

ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

BioChemPartner. (n.d.). L-Norepinephrine bitartrate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids.... Retrieved from [Link]

-

Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-9. [Link]

-

Mini Review. (n.d.). Synthesis and Biological Activity of 2-pyridone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

Calbiochem. (n.d.). Norepinephrine-(+)-bitartrate salt monohydrate - CAS 108341-18-0. Retrieved from [Link]

-

Chemspace. (n.d.). 1-(²H₃)methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Arkivoc. [Link]

Sources

- 1. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [synhet.com]

- 2. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 3. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with the CAS number 67367-27-5, is a member of the versatile 2-pyridone class of heterocyclic compounds.[1] The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[2][3] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4] This guide provides a comprehensive technical overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, covering its chemical properties, a detailed plausible synthesis, spectral characteristics, and a discussion of its potential applications in drug discovery based on the rich pharmacology of the 2-pyridone class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 67367-27-5 | [5][6] |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [5] |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Yellow to pale yellow solid | [6] |

| Storage | Sealed in dry, room temperature (20 to 22 °C) | [6] |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Base-Mediated Esterification

This protocol is based on standard procedures for the methylation of carboxylic acids using methyl iodide and a carbonate base.[7][8]

Materials:

-

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

-

Methyl iodide (MeI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Methylation: To the stirring suspension, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of methyl iodide and the potential for side reactions.

-

Excess Base and Methyl Iodide: A slight excess of potassium carbonate ensures complete deprotonation of the carboxylic acid, while a slight excess of methyl iodide drives the reaction to completion.

-

Reflux: Heating the reaction mixture increases the rate of the Sₙ2 reaction between the carboxylate anion and methyl iodide.

-

Workup and Purification: The filtration step removes the inorganic byproducts, and column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or minor side products.

Spectral Data Analysis

While specific, published spectra for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate are not available, we can predict the expected spectral characteristics based on its structure and data from closely related analogs.[9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

N-CH₃: A singlet peak is expected around 3.5-3.8 ppm.

-

O-CH₃: A singlet peak is expected around 3.8-4.0 ppm.

-

Pyridone Ring Protons: Three aromatic protons will be present, likely as multiplets or distinct doublets and triplets, in the range of 6.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

N-CH₃: A peak is expected in the range of 30-40 ppm.

-

O-CH₃: A peak is expected in the range of 50-55 ppm.

-

Pyridone Ring Carbons: Five carbon signals are expected in the aromatic region (100-160 ppm).

-

Carbonyl Carbons (C=O): Two distinct carbonyl peaks are expected in the downfield region, typically between 160-180 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretching (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C=O Stretching (Amide/Pyridone): A strong absorption band is expected around 1650-1680 cm⁻¹.

-

C-O Stretching: An absorption band in the region of 1000-1300 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (167.16 g/mol ).

Applications and Biological Relevance in Drug Discovery

The 2-pyridone core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[4][11][12] While specific biological activity for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has not been reported, its structural features suggest potential for further investigation in several areas of drug discovery.

Caption: Potential therapeutic applications of 2-pyridone derivatives.

-

Anticancer Activity: Numerous 2-pyridone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[2][13][14] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways.

-

Anti-inflammatory Properties: Certain N-substituted 2-pyridone derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like indomethacin.[1]

-

Antimicrobial and Antiviral Activity: The 2-pyridone scaffold is also found in compounds with activity against a range of pathogens, including bacteria and viruses.[3]

The N-methylation and the methyl ester functionality of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can influence its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it an interesting candidate for further derivatization and biological screening.

Safety and Handling

Hazard Identification:

Based on supplier information, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is associated with the following hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.[5][15]

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a valuable building block for chemical synthesis and drug discovery. Its synthesis from commercially available precursors is straightforward, and its 2-pyridone core suggests a high potential for biological activity. This technical guide provides a foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in the development of novel therapeutics.

References

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available from: [Link]

-

Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. Available from: [Link]

-

Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. Available from: [Link]

-

synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Available from: [Link]

- Synthesis and Biological Activity of 2-pyridone Deriv

-

Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed. Available from: [Link]

-

Pyridine Derivatives—A New Class of Compounds that Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. SpringerLink. Available from: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available from: [Link]

-

67367-27-5 | Methyl 1-methyl-2-oxo-(1H)- pyridine-3-carboxylate. Blago Fund. Available from: [Link]

-

Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available from: [Link]

-

safety data sheet. Unknown Source. Available from: [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. Unknown Source.

-

Safety Data Sheet Section 1 - Chemical Product and Company Identification. Henry Schein. Available from: [Link]

-

Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? ResearchGate. Available from: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [synhet.com]

- 6. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review | Bentham Science [benthamscience.com]

- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.adeo.com [media.adeo.com]

A Technical Guide to Methyl 1-methyl-2-oxopyridine-3-carboxylate (CAS: 67367-27-5): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Methyl 1-methyl-2-oxopyridine-3-carboxylate is a heterocyclic compound featuring the N-methylated 2-pyridone scaffold, a core structure recognized as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic and structural properties make it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of the compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, analyze its chemical reactivity, and discuss its current and potential applications as a key intermediate in the pharmaceutical and fine chemical industries.[2]

Introduction to the 2-Pyridone Scaffold

The 2-pyridone motif is a prominent feature in a multitude of natural products and synthetic pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and favorable physicochemical properties, allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[1] Consequently, substituted 2-pyridones are integral to compounds exhibiting a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] Methyl 1-methyl-2-oxopyridine-3-carboxylate represents a foundational, yet functionally rich, member of this class, offering multiple sites for chemical elaboration.

Structural Overview

The molecule, identified by CAS Number 67367-27-5, consists of a dihydropyridine ring system with a ketone at the C2 position and a methyl group on the ring nitrogen (N1).[2][4] A methyl ester (carboxylate) group is attached at the C3 position. This arrangement creates an electron-deficient aromatic system with distinct reactive sites, making it a strategic starting point for targeted chemical synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization. The key identifiers and properties of Methyl 1-methyl-2-oxopyridine-3-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-3-carboxylate | [2] |

| Synonyms | methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | [2] |

| CAS Number | 67367-27-5 | [2] |

| Molecular Formula | C₈H₉NO₃ | (Calculated) |

| Molecular Weight | 167.16 g/mol | (Calculated) |

| SMILES String | COC(=O)c1c(=O)n(C)ccc1 | [2] |

| Physical Form | Solid (Typical for similar structures) | Inferred |

| Purity | >99% available commercially | [2] |

Spectroscopic Characterization (Predicted)

While specific spectral data requires experimental acquisition, the expected signatures can be predicted from the structure, providing a benchmark for validation.[2]

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (approx. 6.0-8.5 ppm). Two distinct singlets would be expected for the two methyl groups: one for the N-methyl group (approx. 3.5-4.0 ppm) and one for the ester methyl group (approx. 3.8-4.2 ppm).

-

¹³C NMR: Carbonyl carbons of the ester and the pyridone ring would be observed downfield (>160 ppm). The two methyl carbons would appear upfield, along with the sp² carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ester (approx. 1720-1740 cm⁻¹) and the amide/ketone of the pyridone ring (approx. 1650-1680 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 167, with characteristic fragmentation patterns involving the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Manufacturing Protocol

The most reliable and common synthesis of the title compound is achieved through the regioselective N-methylation of its precursor, Methyl 2-hydroxynicotinate.

Primary Synthetic Route: N-Methylation

This reaction involves the alkylation of the pyridone nitrogen. The key challenge in alkylating ambident nucleophiles like 2-pyridones is controlling regioselectivity—preventing O-alkylation in favor of the desired N-alkylation. The choice of base, solvent, and methylating agent is paramount to ensuring a high yield of the correct isomer.[5]

-

Precursor: Methyl 2-hydroxynicotinate (CAS: 10128-91-3) is the logical starting material.[6] It exists in tautomeric equilibrium, predominantly as the 2-pyridone form, which is necessary for N-methylation.

-

Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficient to deprotonate the pyridone nitrogen to form the nucleophilic anion but is less aggressive and hazardous than alternatives like sodium hydride (NaH). The use of a weaker base helps favor N-alkylation over O-alkylation.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is required. These solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the pyridone anion, thereby promoting an Sₙ2 reaction mechanism.

-

Methylating Agent: Methyl iodide (MeI) is a highly effective and reactive methylating agent for this transformation. Dimethyl sulfate could also be used but is more toxic.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-methylation.

Step-by-Step Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-hydroxynicotinate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) and stir until all solid has dissolved.

-

Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension for 15-20 minutes at room temperature.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once complete, pour the reaction mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Chemical Reactivity and Derivatization

The title compound possesses several reactive sites that can be targeted for further molecular elaboration, making it a versatile synthetic intermediate.

Key Reactivity Centers

Caption: Key reactive sites for derivatization.

-

Ester Group: The methyl ester is a prime handle for modification.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup will yield the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC).

-

Amidation: Direct aminolysis with amines can form amides, though this often requires harsh conditions. A more common route is via the carboxylic acid intermediate.

-

-

Pyridone Ring: The electron-rich nature of the 2-pyridone ring makes it susceptible to electrophilic aromatic substitution, typically at the C5 position. Halogenation, nitration, and Friedel-Crafts reactions can be performed to introduce further diversity.

-

Decarboxylation: While not always trivial, related 2-pyridone-3-carboxylic acids can undergo decarboxylation under specific thermal or catalytic conditions to yield the corresponding 1-methyl-2(1H)-pyridinone.[7][8]

Applications in Research and Drug Development

The primary value of Methyl 1-methyl-2-oxopyridine-3-carboxylate lies in its role as a scaffold and intermediate in medicinal chemistry.

-

Scaffold for Library Synthesis: Its multiple reactive handles allow for the rapid generation of diverse chemical libraries. By modifying the ester and the pyridone ring, chemists can systematically explore the structure-activity relationship (SAR) of new compound series.

-

Analogy to Natural Products: The core structure is related to bioactive alkaloids like Ricinine, a toxic substance found in the castor oil plant which has been studied for various biological properties.[9][10] Synthetic routes developed for Ricinine and its analogues often involve similar N-methyl-2-pyridone intermediates.[11]

-

Intermediate for Complex Targets: The compound serves as a key starting material for more complex, polycyclic molecules. Its inherent functionality can be used to direct the stereochemistry and regiochemistry of subsequent reactions, a cornerstone of modern synthetic chemistry.[12]

Conclusion

Methyl 1-methyl-2-oxopyridine-3-carboxylate is more than a simple catalog chemical; it is a strategically important building block grounded in the well-established biological relevance of the 2-pyridone scaffold. Its straightforward and high-yielding synthesis, combined with its versatile chemical reactivity, ensures its continued use in the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

-

Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]

-

Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6, x210539. Available at: [Link]

-

Krasavin, M., et al. (2013). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

Lang, S. B. (2006). Guide to the Literature of Piezoelectricity and Pyroelectricity. 27. Ferroelectrics, 340(1), 135-230. Available at: [Link]

-

Villemin, D., et al. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Chemistry Proceedings, 8(1), 74. Available at: [Link]

-

PubChem. (n.d.). (111C)methyl pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Villemin, D., et al. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Available at: [Link]

-

ChemSrc. (n.d.). methyl 1-methyl-2-oxopyridine-3-carboxylate. Retrieved from [Link]

-

Ahadi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Ahadi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed. Available at: [Link]

-

Ukraintsev, I. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4403. Available at: [Link]

-

Lee, H. J., & Waller, G. R. (1972). Chemical Synthesis of Carbon-14 Labeled Ricinine and Biosynthesis of Ricinine in Ricinus communis. eJournals @ Oklahoma State University Library. Available at: [Link]

- Google Patents. (2015). US9073934B2 - Method for the N-demethylation of N-methyl heterocycles.

-

Karchava, A. V., et al. (2021). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 26(8), 2329. Available at: [Link]

-

ResearchGate. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. Available at: [Link]

-

Lu, H., et al. (2019). Total Synthesis of the Diterpenoid Alkaloid Arcutinidine Using a Strategy Inspired by Chemical Network Analysis. ChemRxiv. Available at: [Link]

-

That Chemist. (2023, February 24). Late-Stage Methylation of Drug Molecules. YouTube. Available at: [Link]

-

Bautista-Hernández, C. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29285-29312. Available at: [Link]

-

Ammar, Y. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

-

CORDIS | European Commission. (2017). Novel approach for drug synthesis. Retrieved from [Link]

-

Taskinen, J., et al. (1990). Tissue-specificity of hydroxylation and N-methylation of arylalkylimidazoles. PubMed. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-aminopyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate [synhet.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:67367-27-5 | methyl 1-methyl-2-oxopyridine-3-carboxylate | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-hydroxynicotinate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

Foreword: The 2-Pyridone Core - A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 2-Pyridone Derivatives

The 2-pyridone moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery programs.[1][2] Its prevalence in both natural products and FDA-approved synthetic drugs underscores its remarkable utility.[1][3] The unique structural and physicochemical properties of the 2-pyridone core, such as its ability to act as both a hydrogen bond donor and acceptor and its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, make it a versatile scaffold for engaging with diverse biological targets.[1][2] This adaptability has led to the development of 2-pyridone derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide provides a comprehensive technical overview of the primary biological activities of 2-pyridone derivatives. It is designed not merely as a recitation of facts but as a field guide for the practicing scientist. We will delve into the mechanistic underpinnings of these activities, provide detailed, validated experimental protocols for their evaluation, and explore the synthetic strategies that bring these promising molecules to life. The causality behind experimental choices is emphasized, offering insights born from practical application to empower your own research and development endeavors.

Section 1: The 2-Pyridone Scaffold: Physicochemical Properties and Synthetic Access

The therapeutic versatility of 2-pyridone derivatives is rooted in their fundamental chemical characteristics. Understanding these properties is crucial for designing novel compounds with improved drug-like attributes such as enhanced solubility, metabolic stability, and target affinity.[1][2]

Lactam-Lactim Tautomerism

A defining feature of the 2-pyridone ring is its existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. In both solid and solution phases, the lactam form predominates, which is critical for its biological interactions, often acting as a bioisostere for amides or phenols.[1][2] This equilibrium is the foundation of its ability to participate in various hydrogen bonding schemes within biological systems.

Caption: Generalized Workflow for a Multicomponent Synthesis of 2-Pyridones.

Section 2: Anticancer Activity: Mechanisms and Evaluation

The 2-pyridone scaffold is a prominent feature in numerous anticancer agents, including several FDA-approved kinase inhibitors like Palbociclib and Ripretinib. [1][2]These derivatives exert their effects through diverse mechanisms, primarily by inducing cell cycle arrest and apoptosis. [6][7]

Core Mechanisms of Action

-

Kinase Inhibition: Many 2-pyridone derivatives are designed to bind to the ATP-binding pocket of protein kinases, which are crucial regulators of cell proliferation and survival. By inhibiting kinases like EGFR or CDK, these compounds can halt uncontrolled cell growth. [8][9]2. Induction of Apoptosis: A hallmark of effective anticancer drugs is the ability to trigger programmed cell death (apoptosis) in cancer cells. 2-pyridone derivatives have been shown to upregulate pro-apoptotic proteins (e.g., Bax, p53) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards death. [6][10]3. Cell Cycle Arrest: By interfering with cell cycle machinery, these compounds can cause cells to arrest in specific phases, typically G2/M, preventing them from dividing. [6][7]This is often mediated by the upregulation of cell cycle inhibitors like p21. [6]

Caption: Simplified Signaling Pathway for 2-Pyridone-Induced Apoptosis & Cell Cycle Arrest.

Quantitative Cytotoxicity Data

The potency of an anticancer compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell proliferation in vitro. [11]

| Compound Class | Cell Line | Cancer Type | Reported IC₅₀ Range (µM) | Reference(s) |

|---|---|---|---|---|

| Pyrano[3,2-c]pyridones | Jurkat | Leukemia | 0.33 - >100 | [2] |

| 2-Oxo-dihydropyridines | HepG2 | Liver | 19.2 - 39.3 | [12] |

| Spiro 2-pyridones | Caco-2 | Colorectal | 5.68 | [8] |

| 4H-pyran-fused 2-pyridones | MCF-7 | Breast | 8.0 | [6]|

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. [11][13]It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Causality: This assay is chosen as a primary screen because it is robust, reproducible, and provides a quantitative measure of a compound's effect on cell metabolic activity, which is a reliable proxy for cytotoxicity or cytostaticity. [13][14] Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [11]2. Compound Treatment: Prepare a serial dilution of the test 2-pyridone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [11][15]3. Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. [11]During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [16]2-Pyridone derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal strains. [5][17][18]

Spectrum of Activity

2-Pyridone derivatives have shown efficacy against a range of pathogens:

-

Gram-Positive Bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis, Streptococcus pneumoniae. [17][18][19]* Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa. [17][18]* Fungal Strains: Candida albicans, Aspergillus fumigatus. [17][18] The mechanism often involves the inhibition of essential cellular processes, such as DNA synthesis. [16]

Quantitative Antimicrobial Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. [20][21]

| Compound Class | Organism | Type | Reported MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxy-2-pyridones | E. coli (resistant) | Gram-Negative | 8 | [16] |

| Sulfamoyl-2-pyridones | S. pneumoniae | Gram-Positive | 31-62 (mM) | [18][22] |

| 4-Hydroxy-2-pyridone Alkaloids | S. aureus (MRSA) | Gram-Positive | 1.56 - 6.25 (µM) | [19]|

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold-standard technique for determining the MIC of a compound. [20]It is highly quantitative and allows for the simultaneous testing of multiple compounds against a single microorganism.

Causality: This method is preferred for its efficiency and quantitative results, providing a precise MIC value rather than a qualitative assessment of sensitivity. [23][24]The use of 96-well plates makes it amenable to higher-throughput screening. [24]

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 2-pyridone derivative in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). [21][24]The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [25]3. Inoculation: Add an equal volume of the standardized inoculum to each well of the plate.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions. [25]6. Reading the MIC: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [20][21]This can be done visually or with a plate reader.

Section 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. [26]2-Pyridone derivatives have emerged as promising non-steroidal anti-inflammatory agents (NSAIDs) by targeting key mediators of the inflammatory process. [26][27]

Core Mechanisms of Action

-

Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. [26][28]Some derivatives show dual or selective inhibition. [28]2. Membrane Stabilization: By stabilizing lysosomal and erythrocyte membranes, these compounds can prevent the release of inflammatory enzymes and mediators from cells, thereby reducing the inflammatory response. [29]3. Inhibition of Protein Denaturation: Protein denaturation is a well-documented cause of inflammation. 2-Pyridone derivatives can inhibit the denaturation of proteins, such as albumin, when exposed to heat or other stressors. [29][30]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This assay provides a simple and rapid in vitro screen for anti-inflammatory potential by measuring a compound's ability to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. [30][31] Causality: This method is selected as it models the protein denaturation that occurs in inflammatory conditions. [32]The ability of a compound to prevent this denaturation is well-correlated with anti-inflammatory activity and serves as an excellent preliminary screening tool before progressing to more complex cell-based or in vivo models. [31] Methodology:

-

Reaction Mixture Preparation: For each test concentration, prepare a reaction mixture consisting of:

-

Controls:

-

Negative Control: A mixture containing PBS and egg albumin without the test compound.

-

Positive Control: A mixture containing a standard anti-inflammatory drug (e.g., Diclofenac sodium) instead of the test compound. [30]3. Incubation: Incubate all mixtures at 37°C for 20 minutes. [29]4. Heat Denaturation: Induce denaturation by incubating the mixtures in a water bath at 70°C for 5-10 minutes. [29]5. Cooling & Measurement: After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer. [29]6. Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100. [31]

-

Conclusion

The 2-pyridone scaffold continues to demonstrate its immense value in the field of drug discovery. Its synthetic tractability, coupled with its ability to modulate a wide array of biological targets, ensures its place as a "privileged structure" for the development of new therapeutics. The diverse biological activities—from potent anticancer and antimicrobial effects to significant anti-inflammatory properties—highlight the broad potential of this chemical class. The experimental frameworks provided in this guide offer robust, validated starting points for researchers to screen and characterize novel 2-pyridone derivatives, paving the way for the next generation of innovative medicines.

References

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- Paudel, P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.

- Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.

- Unknown. (n.d.).

- Wikipedia. (n.d.). Antibiotic sensitivity testing.

- Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry.

- APEC. (n.d.). Antimicrobial Susceptibility Testing.

- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Unknown. (n.d.).

- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

- Unknown. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.

- BenchChem. (2025).

- Unknown. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.

- Al-Warhi, T., et al. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.

- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.

- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.

- Unknown. (2025). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives.

- Leelaprakash, G., & Dass, S. M. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Unknown. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.

- Al-Dosari, M., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. R Discovery.

- Punia, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

- de Oliveira, R. G., et al. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.

- Unknown. (n.d.). Pyridones in drug discovery: Recent advances.

- Keller, P. (n.d.). Bioassays for anticancer activities. Semantic Scholar.

- Punia, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed.

- Pérez-García, S. A., et al. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- El-Sayed, N. F. A., et al. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.

- Unknown. (n.d.). Pharmacological aspects of 2-pyridones and their analogs.

- Chen, Y.-L., et al. (2020).

- Amr, A. G. E., & Abdulla, M. M. (2006). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.

- Darweesh, A. S., et al. (2025). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. PubMed.

- Chen, X., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.

- Unknown. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.

- Caliskan, B., & Yilmaz, M. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

- Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb [mdpi.com]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 21. apec.org [apec.org]

- 22. researchgate.net [researchgate.net]

- 23. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. woah.org [woah.org]

- 26. journalajrb.com [journalajrb.com]

- 27. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bbrc.in [bbrc.in]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. researchgate.net [researchgate.net]

- 32. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]

The Inner Workings of a Blockbuster Drug Class: A Technical Guide to the Mechanism of Action of Dihydropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

More than four decades after their introduction, 1,4-dihydropyridines (DHPs) remain a cornerstone in the management of cardiovascular diseases, particularly hypertension and angina.[1][2] Their remarkable success stems from a targeted mechanism of action: the modulation of L-type voltage-gated calcium channels (CaV1.2).[1] This guide provides a deep dive into the molecular pharmacology of dihydropyridine compounds, elucidating their interaction with L-type calcium channels, the structural determinants of their activity, and the physiological consequences of this interaction. We will explore the key experimental methodologies that have been instrumental in unraveling these mechanisms, offering a robust framework for researchers in pharmacology and drug development.

The Central Target: L-Type Voltage-Gated Calcium Channels

Voltage-gated calcium channels (VGCCs) are crucial transducers of electrical signals at the cell membrane into intracellular calcium transients, which in turn trigger a myriad of physiological processes.[3][4] The family of VGCCs is diverse, but the L-type (Long-lasting) subfamily, particularly the CaV1.2 isoform, is the primary target of dihydropyridine drugs.[1] These channels are predominantly expressed in cardiac and smooth muscle cells, where they play a pivotal role in excitation-contraction coupling.[3][5]

L-type calcium channels are complex multi-protein structures composed of a central pore-forming α1 subunit and auxiliary α2δ, β, and sometimes γ subunits.[5][6][7] The α1 subunit, the largest component, is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[4][7] The S5 and S6 helices of each domain line the central pore, while the S1-S4 segments form the voltage-sensing domain.[7]

The influx of calcium through these channels upon membrane depolarization initiates a cascade of events. In smooth muscle cells, this influx leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in muscle contraction and vasoconstriction.[6][8] In cardiac muscle, the initial calcium entry triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for cardiac contractility.[3]

The Molecular Dance: How Dihydropyridines Modulate L-Type Calcium Channels

Dihydropyridines exert their effects by binding to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] This binding is allosteric, meaning it modulates the channel's function without directly occluding the pore. The binding site is located within a pocket formed by the transmembrane helices of domains III and IV, specifically involving residues in the IIIS5, IIIS6, and IVS6 segments.[10][11]

The interaction is highly dependent on the conformational state of the channel. Dihydropyridine antagonists, the most common therapeutic class, exhibit a higher affinity for the inactivated state of the channel.[12] By binding to and stabilizing the inactivated state, these drugs reduce the probability of the channel opening in response to depolarization, thereby decreasing the influx of calcium. This state-dependent binding explains their efficacy in tissues that undergo prolonged depolarization, such as vascular smooth muscle.

Interestingly, the dihydropyridine class also includes compounds that act as channel agonists (e.g., (S)-Bay K 8644), promoting channel opening.[12][13] The dual nature of DHP activity, agonism versus antagonism, is determined by subtle variations in their chemical structure and their interaction with the channel.[12]

A Dual Mode of Action

Recent evidence suggests that the vasodilatory effects of some dihydropyridines may not be solely due to their direct action on smooth muscle L-type calcium channels. Some dihydropyridines can also induce the release of nitric oxide (NO) from the vascular endothelium.[14] This NO then diffuses to the adjacent smooth muscle cells, activating guanylate cyclase and leading to further vasodilation. This dual mechanism, direct smooth muscle relaxation and indirect endothelium-mediated vasodilation, may contribute to the potent antihypertensive effects of this drug class.[14]

Structure-Activity Relationship: The Chemical Blueprint for Dihydropyridine Activity

The pharmacological activity of dihydropyridine compounds is intricately linked to their chemical structure. The core 1,4-dihydropyridine ring is the foundational scaffold, but substitutions at various positions dramatically influence their potency, selectivity, and agonist/antagonist profile.[2]

Key structural features that govern the activity of dihydropyridines include:

-

The 4-Aryl Group: An aryl group at the 4-position of the dihydropyridine ring is essential for optimal antagonist activity.[15][16] The nature and position of substituents on this aryl ring can significantly impact potency. Electron-withdrawing groups, for instance, generally enhance antagonist activity.[15][16]

-